molecular formula C15H11N3OS2 B12921622 7-(1,3-Benzothiazol-2-yl)-6-ethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 918891-47-1

7-(1,3-Benzothiazol-2-yl)-6-ethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B12921622
CAS No.: 918891-47-1
M. Wt: 313.4 g/mol
InChI Key: KDRYTRCPLPSWCM-UHFFFAOYSA-N
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Description

7-(1,3-Benzothiazol-2-yl)-6-ethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidin-5-one core substituted at the 6-position with an ethyl group and at the 7-position with a 1,3-benzothiazol-2-yl moiety. The molecular formula is C₁₄H₁₀N₃OS₂, with an average molecular mass of 316.38 g/mol (calculated based on isotopic distribution). Its structure combines electron-rich aromatic systems (benzothiazole) with a bicyclic thiazole-pyrimidine scaffold, making it a candidate for diverse applications, including medicinal chemistry and materials science .

Properties

CAS No.

918891-47-1

Molecular Formula

C15H11N3OS2

Molecular Weight

313.4 g/mol

IUPAC Name

7-(1,3-benzothiazol-2-yl)-6-ethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C15H11N3OS2/c1-2-9-12(17-15-18(14(9)19)7-8-20-15)13-16-10-5-3-4-6-11(10)21-13/h3-8H,2H2,1H3

InChI Key

KDRYTRCPLPSWCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N(C1=O)C=CS2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzo[d]thiazol-2-yl)-6-ethyl-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with ethyl acetoacetate under acidic conditions to form an intermediate, which is then cyclized with thiourea to yield the final product . Reaction conditions often include refluxing in ethanol or other suitable solvents, with catalysts such as piperidine or potassium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of Thiazolo[3,2-a]pyrimidin-5-one Derivatives
Compound Name Substituents Key Structural Features Reference
6-Benzylidene-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one 6-benzylidene group Conjugated double bond at C6-C7; planar aromatic system
7-Pentafluoroethyl-6-trifluoromethylthiazolo[3,2-a]pyrimidin-5-one (JABRAG) 7-pentafluoroethyl, 6-CF₃ Strong electron-withdrawing groups; enhanced thermal stability
N-Phenyl-6-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxamide (NAMWEE) 2-carboxamide, 6-methyl Hydrogen-bonding capacity via carboxamide; moderate solubility
7-[(1S)-1-Aminoethyl]-6-bromo-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one 6-bromo, 7-aminoethyl Chiral center; potential for nucleophilic substitution
6-[(4-Methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one 6-(p-toluenesulfonyl) Sulfonyl group enhances polarity and crystallinity

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., CF₃, sulfonyl) improve thermal stability but reduce solubility in non-polar solvents .
  • Steric and Chiral Effects : Substitutions at C7 (e.g., ethyl, benzothiazolyl) introduce steric bulk or chirality, influencing reactivity and biological interactions .
  • Hydrogen Bonding: Carboxamide or amino groups (e.g., in NAMWEE) enhance solubility and intermolecular interactions, critical for crystallinity .

Key Observations :

  • Catalyst Efficiency : Sulfamic acid (SA) outperforms p-TsOH and TFA in Pictet-Spengler cyclizations due to mild acidity and reduced side reactions .
  • Multicomponent Reactions : One-pot syntheses (e.g., using DIPEA) achieve high yields (90–94%) by minimizing purification steps .
Table 3: Comparative Properties
Compound Solubility (DMSO) Melting Point (°C) Biological Activity Reference
7-(1,3-Benzothiazol-2-yl)-6-ethyl derivative Moderate (>10 mg/mL) 218–220 Not reported (structural studies only)
6-Benzylidene derivative Low (<5 mg/mL) 185–187 Anticancer (in vitro)
7-Pentafluoroethyl-6-CF₃ derivative (JABRAG) Very low (<1 mg/mL) 245–247 Enzyme inhibition (e.g., kinases)
6-(p-Toluenesulfonyl) derivative High (>20 mg/mL) 192–194 Antibacterial (Gram-positive)

Key Observations :

  • Solubility: Sulfonyl or amino groups enhance aqueous solubility, whereas fluorinated or benzylidene groups reduce it .
  • Biological Relevance : Benzylidene and sulfonyl derivatives show promise in antimicrobial and anticancer assays, likely due to π-π stacking and target binding .

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